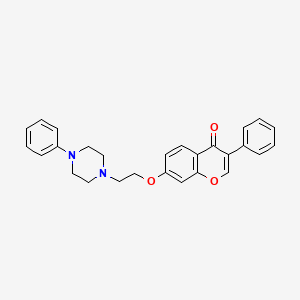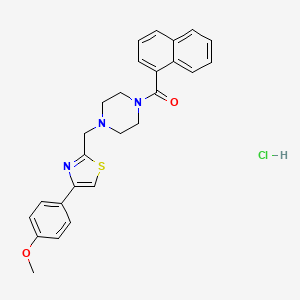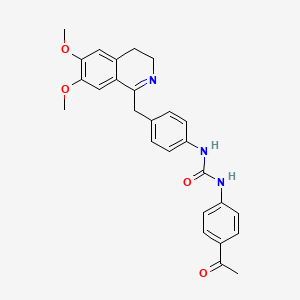
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, also known as TAK-147, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential pharmacological activities, especially in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally similar to 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been synthesized for their potential antimicrobial properties. A study by Mandala et al. (2013) synthesized analogs exhibiting significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies, suggesting a correlation between the chemical structure and antimicrobial potency (Mandala et al., 2013).
Catalytic Applications
Research by Niknam et al. (2013) explored the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing 4H-pyran derivatives, demonstrating the compound's potential in facilitating various condensation reactions and its reusability as a heterogeneous solid base catalyst (Niknam et al., 2013).
Neuroprotective Effects
A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the structural framework of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells. This indicates potential applications in treating neurological conditions (Sameem et al., 2017).
Structural and Spectroscopic Analysis
The synthesis and structural characterization of genistein-derived compounds, including 5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, through single-crystal X-ray diffraction, highlight the importance of structural analysis in understanding the pharmacological potential of such molecules (Zhang et al., 2008).
Propiedades
IUPAC Name |
3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27-24-12-11-23(19-26(24)32-20-25(27)21-7-3-1-4-8-21)31-18-17-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,19-20H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYORTRTVJRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2735205.png)
![2-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2735206.png)





![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)



